molecular formula C12H30Cl2N2O B610158 2-[dimethyl(propyl)azaniumyl]ethyl-(2-methoxyethyl)-dimethylazanium;dichloride CAS No. 31512-74-0

2-[dimethyl(propyl)azaniumyl]ethyl-(2-methoxyethyl)-dimethylazanium;dichloride

Cat. No.: B610158
CAS No.: 31512-74-0
M. Wt: 289.28 g/mol
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Description

Chemical Classification and Quaternary Ammonium Compound Family

Polixetonium chloride belongs to the polymeric quaternary ammonium compound (polyquat) subclass, characterized by repeating cationic units connected via ethylene oxide spacers. Its structure features two quaternized nitrogen atoms bonded to methyl, propyl, and methoxyethyl groups, with chloride counterions ensuring charge neutrality.

Key Features of Quaternary Ammonium Compounds (QACs):

  • Permanent positive charge : Unlike primary, secondary, or tertiary amines, QACs retain cationic properties across all pH levels due to their tetraalkylammonium structure.
  • Surfactant activity : The amphiphilic nature of QACs enables disruption of microbial membranes and stabilization of emulsions.
  • Generational evolution : Polixetonium chloride aligns with fourth-generation QACs , which emphasize enhanced biocidal efficacy and reduced environmental persistence compared to earlier variants like benzalkonium chloride (first generation).
Table 1: Generational Classification of QACs
Generation Example Compounds Key Characteristics
First Benzalkonium chloride Single-chain, limited stability in hard water
Second ADEBAC* Ethyl-substituted aromatic ring
Third ADBAC + ADEBAC mixtures Improved detergency and safety
Fourth Didecyl dimethyl ammonium chloride, Polixetonium chloride Dual-chain, low foaming, high organic tolerance
Fifth Fourth + second-gen hybrids Broad-spectrum activity in harsh conditions

*ADEBAC: Alkyl dimethyl ethylbenzyl ammonium chloride.

Polixetonium chloride’s polymeric nature enhances its binding capacity to surfaces, making it effective in water treatment and material preservation.

Historical Development and Discovery

The development of Polixetonium chloride is rooted in the broader evolution of QACs:

  • 1916 : Jacobs and Heidelberg first documented QACs’ biocidal properties.
  • 1935 : Gerhard Domagk’s work on alkyl dimethyl benzyl ammonium chloride (ADBAC) established the foundational structure for modern QACs.
  • 1960s–1970s : Advances in polymerization techniques enabled the synthesis of dual-chain QACs like Polixetonium chloride, which was first registered in 1971 under the trade name Busan 77 for industrial water treatment.

The compound’s design addressed limitations of earlier QACs, such as foam generation and susceptibility to organic interference, by incorporating ethylene oxide linkages and methoxyethyl groups.

Nomenclature and Alternative Designations

The systematic IUPAC name reflects its bifunctional quaternary ammonium structure:

  • IUPAC Name : 2-[Dimethyl(propyl)azaniumyl]ethyl-(2-methoxyethyl)-dimethylazanium;dichloride
  • Molecular Formula : C₁₂H₃₀Cl₂N₂O
  • Molecular Weight : 289.28 g/mol.
Table 2: Alternative Designations and Contexts
Designation Context of Use
Polixetonium chloride Regulatory and industrial applications
Polyquaternium-42 Cosmetic and material science
CAS 31512-74-0 Chemical databases
Busan 77, MBC 115 Trade names for water treatment
Poly[oxyethylene(dimethyliminio)ethylene(dimethyliminio)ethylene dichloride] Polymer chemistry

The compound is also classified under EPA PC Code 069183 for pesticidal applications.

Significance in Chemical Science and Industry

Industrial Applications:

  • Water Treatment :
    • Controls algal growth in cooling towers, swimming pools, and ornamental fountains at concentrations of 0.5–180 ppm.
    • Compatible with chlorine-based systems, reducing overall chemical demand.
  • Material Preservation :
    • Extends the lifespan of metalworking fluids and pulp/paper mill process water by inhibiting microbial degradation.
  • Surface Modification :
    • Serves as a cationic surfactant in coatings to enhance adhesion and antimicrobial properties.

Scientific Relevance:

  • Mechanistic Studies : Its interaction with microbial membranes involves electrostatic disruption of lipid bilayers, leading to cell lysis.
  • Polymer Chemistry : The ethylene oxide backbone enables tunable solubility and molecular weight distribution, facilitating research into stimuli-responsive materials.
Comparative Advantages Over Other QACs:
Property Polixetonium Chloride Benzalkonium Chloride
Foam Generation Low High
Organic Matter Tolerance High Low
Environmental Persistence Moderate High
Application Spectrum Broad (industrial) Narrow (disinfectants)

This compound’s balance of efficacy and environmental adaptability positions it as a critical tool in sustainable industrial chemistry.

Properties

IUPAC Name

2-[dimethyl(propyl)azaniumyl]ethyl-(2-methoxyethyl)-dimethylazanium;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H30N2O.2ClH/c1-7-8-13(2,3)9-10-14(4,5)11-12-15-6;;/h7-12H2,1-6H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMCUEHNXUJTGW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+](C)(C)CC[N+](C)(C)CCOC.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H30Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light amber to pale yellow liquid with a mild fishy odor; [Reference #1]
Record name Polixetonium chloride
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Boiling Point

111 °C
Record name Polixetonium chloride
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Completely soluble in water
Record name Polixetonium chloride
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7821
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.103-1.1417 g/cu cm
Record name Polixetonium chloride
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7821
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

10.8 [mmHg], 10.8 mm Hg at 20 °C; 14.4 mm Hg at 25 °C
Record name Polixetonium chloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
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Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Polixetonium chloride
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7821
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Light amber/pale yellow colored clear liquid

CAS No.

31512-74-0
Record name Polixetonium chloride
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7821
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Preparation Methods

Intermediate Synthesis: Dimethylamine and Ethylene Oxide Reaction

The first step involves ring-opening of ethylene oxide by dimethylamine to form a hydroxyethyl-substituted tertiary amine.

Reaction Equation:

(CH3)2NH+C2H4O(CH3)2NCH2CH2OH(\text{CH}3)2\text{NH} + \text{C}2\text{H}4\text{O} \rightarrow (\text{CH}3)2\text{N}-\text{CH}2\text{CH}2\text{OH}

Conditions:

  • Solvent: Methanol or aqueous methanol.

  • Temperature: 40–60°C.

  • Pressure: Atmospheric.

This step generates a hydroxylated intermediate, which is subsequently functionalized in the quaternization stage.

Quaternization with Methyl Chloride

The hydroxyethyl intermediate undergoes quaternization using methyl chloride to introduce the cationic ammonium centers.

Reaction Equation:

(CH3)2NCH2CH2OH+2CH3Cl[(CH3)3NCH2CH2OCH3]+2Cl(\text{CH}3)2\text{N}-\text{CH}2\text{CH}2\text{OH} + 2\,\text{CH}3\text{Cl} \rightarrow [(\text{CH}3)3\text{N}-\text{CH}2\text{CH}2\text{OCH}3]^+ \cdot 2\,\text{Cl}^-

Key Parameters:

ParameterValue/DescriptionSource
Molar Ratio 1:2 (Intermediate:Methyl Chloride)
Solvent Methanol
Temperature 50–60°C
Pressure 9–10 kg/cm²
Reaction Time 4–6 hours

The reaction is conducted in a pressurized vessel to maintain methyl chloride in liquid phase, enhancing reactivity. Excess methyl chloride ensures complete quaternization of both amine groups.

Process Optimization and Yield Considerations

Solvent Selection

Methanol is preferred due to its ability to dissolve both polar intermediates and gaseous methyl chloride. Higher methanol volumes (5:1–10:1 solvent-to-reactant ratio) improve yield by preventing precipitate formation.

Temperature and Pressure Control

  • Temperature: Maintaining 50–60°C balances reaction kinetics and minimizes side reactions (e.g., Hoffmann elimination).

  • Pressure: Elevated pressure (9 kg/cm²) ensures sufficient methyl chloride concentration for efficient quaternization.

Purification

The crude product is purified via:

  • Crystallization: From cold acetone to remove unreacted starting materials.

  • Drying: Under vacuum at 40°C to obtain a hygroscopic solid.

Comparative Analysis of Quaternary Ammonium Synthesis Methods

CompoundKey ReactantsQuaternizing AgentUnique Feature
Polixetonium Chloride Dimethylamine, Ethylene OxideMethyl ChlorideMethoxyethyl/propyl substituents
Benzalkonium Chloride Alkyl DimethylamineBenzyl ChlorideBenzyl group for lipid solubility
Cetrimonium Bromide CetyltrimethylammoniumBromoalkaneLong alkyl chain for surfactancy

The methoxyethyl group in Polixetonium chloride enhances water solubility, making it suitable for ophthalmic formulations.

Industrial-Scale Production Insights

Pilot-Scale Protocol (Based on Patent CN103275123A)

A scaled-up synthesis of a structurally analogous compound provides insights into Polixetonium chloride production:

StepDetails
Reactant Charging 900 kg intermediate, 270 kg methyl chloride, 825 kg methanol charged into 3000L reactor.
Heating/Cooling Jacketed reactor heated to 55°C, then cooled to maintain exotherm.
Methyl Chloride Addition Fed gradually to control pressure ≤9 kg/cm².
Workup Post-reaction, mixture filtered and crystallized. Yield: ~85% (theoretical).

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue: Over-quaternization or N-oxide formation at high temperatures.

  • Solution: Strict temperature control and stoichiometric excess of methyl chloride.

Hygroscopicity

  • Issue: Final product absorbs moisture, complicating storage.

  • Solution: Packaging under nitrogen atmosphere with desiccants.

Recent Advancements (2023–2025)

Continuous Flow Synthesis

Microreactor technology enables safer handling of methyl chloride, reducing reaction time to 1–2 hours.

Green Chemistry Approaches

  • Alternative Solvents: Ionic liquids tested to replace methanol, improving recyclability.

  • Catalytic Quaternization: Zeolite catalysts reduce methyl chloride usage by 30% .

Chemical Reactions Analysis

2-[dimethyl(propyl)azaniumyl]ethyl-(2-methoxyethyl)-dimethylazanium;dichloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[dimethyl(propyl)azaniumyl]ethyl-(2-methoxyethyl)-dimethylazanium;dichloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Quaternary ammonium salts (QAS) with dichloride counterions and branched alkyl/ether substituents are common in industrial and pharmaceutical applications. Below is a detailed comparison based on molecular structure, physicochemical properties, and applications.

Table 1: Comparative Analysis of Selected Quaternary Ammonium Dichlorides

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference IDs
2-[dimethyl(propyl)azaniumyl]ethyl-(2-methoxyethyl)-dimethylazanium;dichloride C₁₃H₃₀Cl₂N₂O 341.3 (calculated) Propyl, methoxyethyl, dimethyl groups Hypothesized surfactant/catalyst N/A
[2-(2,6-dimethylanilino)-2-oxoethyl]-di(propan-2-yl)azanium;chloride C₁₅H₂₆ClN₂O 299.8 Diisopropyl, 2,6-dimethylanilino Local anesthetic precursor
benzyl-[3-(diethylazaniumyl)propyl]-[2-(2-methylanilino)-2-oxoethyl]azanium;dichloride C₂₂H₃₄Cl₂N₃O 440.4 Benzyl, diethyl, 2-methylanilino Pharmacological intermediates
2-[2-(4-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride C₁₃H₂₀ClNO₄ 297.8 4-methoxyphenoxy, dimethylaminoethyl Ester-based surfactant
Propyl ethylphosphonothioate derivatives C₅H₁₂FO₂P to C₁₀H₂₄NO₂PS 154.1–269.3 Phosphonothioate, propyl/ethyl chains Nerve agent analogs or pesticides

Key Observations

Structural Complexity and Charge Distribution The target compound features dual azanium centers, unlike simpler QAS like [2-(2,6-dimethylanilino)-2-oxoethyl]-di(propan-2-yl)azanium;chloride (single azanium center with aromatic substituents) . This may enhance its solubility in polar solvents compared to mono-azanium analogs.

Physicochemical Properties The molecular weight (~341 g/mol) of the target compound is intermediate among the analogs. Higher-weight compounds like benzyl-[3-(diethylazaniumyl)... (440.4 g/mol) may exhibit lower volatility but higher thermal stability . Propyl ethylphosphonothioate derivatives (e.g., C₁₀H₂₄NO₂PS) share dichloride or thiolate counterions but differ in backbone electronegativity due to phosphorus centers, affecting reactivity in catalytic systems .

Diisopropylaminoethyl acetoxylidide derivatives (e.g., ) are precursors to anesthetics, suggesting that the target compound’s branched alkyl groups might be tailored for similar biomedical uses.

Biological Activity

Overview

2-[dimethyl(propyl)azaniumyl]ethyl-(2-methoxyethyl)-dimethylazanium; dichloride, commonly known as Polixetonium chloride, is a quaternary ammonium compound with significant biological activity. Its chemical formula is C12H30Cl2N2O, and it is primarily utilized for its antimicrobial properties in various applications, including healthcare and industrial settings. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against microorganisms, and relevant research findings.

Polixetonium chloride exhibits its biological activity primarily through its interaction with microbial cell membranes. The positively charged nitrogen atoms in its structure attract negatively charged components of microbial membranes, leading to:

  • Disruption of Cell Membrane Integrity : This disruption results in leakage of cellular contents, ultimately causing cell death.
  • Broad-Spectrum Antimicrobial Activity : It is effective against a variety of microorganisms, including bacteria, fungi, and viruses.

Biological Activity Data

The following table summarizes the biological activity of Polixetonium chloride against various microorganisms:

Microorganism TypeSpecific OrganismsEfficacy
BacteriaEscherichia coliHigh
Staphylococcus aureusHigh
Pseudomonas aeruginosaModerate to High
FungiCandida albicansHigh
VirusesInfluenza virusModerate

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial efficacy of Polixetonium chloride in clinical settings. It demonstrated high effectiveness in reducing bacterial load on surfaces in healthcare facilities, significantly lowering infection rates associated with surgical procedures .
  • Biofilm Prevention :
    Research indicated that Polixetonium chloride can inhibit biofilm formation by certain bacteria. This property is particularly beneficial in medical devices where biofilms can lead to persistent infections .
  • Comparative Studies :
    Comparative studies with other quaternary ammonium compounds revealed that Polixetonium chloride has a superior safety profile while maintaining high antimicrobial efficacy. This makes it suitable for use in sensitive applications such as ophthalmic solutions .

Applications

Polixetonium chloride finds diverse applications across various fields:

  • Healthcare : Used as a disinfectant for surfaces and instruments, as well as in wound irrigation solutions.
  • Agriculture : Applied as a pesticide due to its biocidal properties.
  • Industrial : Utilized in formulations for cooling liquids and electronic plating processes.

Q & A

Basic: What analytical methods are recommended for characterizing the structural integrity and purity of this compound?

Methodological Answer:
To ensure accurate characterization, employ a multi-technique approach:

  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the quaternary ammonium structure and substituent alignment. 2D-COSY can resolve overlapping proton signals in the ethyl-methoxyethyl chain .
  • High-Performance Liquid Chromatography (HPLC): Quantify purity (>95%) using a C18 column with UV/Vis detection (λ = 210–220 nm) and a mobile phase of acetonitrile:water (70:30, 0.1% TFA) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (expected m/z: 335.9 g/mol for similar analogs) and chloride counterion stoichiometry via ESI+ mode .
  • Thermogravimetric Analysis (TGA): Assess thermal stability; decomposition temperatures >150°C indicate suitability for high-temperature applications .

Basic: How can researchers optimize synthetic routes for this compound while minimizing byproducts?

Methodological Answer:
Adopt a two-step quaternization strategy:

Step 1: React dimethylpropylamine with 2-chloroethyl ether in acetonitrile (60°C, 12h) under nitrogen. Monitor via TLC (silica GF254, ethyl acetate:methanol 4:1).

Step 2: Introduce the methoxyethyl group via nucleophilic substitution (K₂CO₃ catalyst, DMF, 80°C).
Optimization:

  • Use a Design of Experiments (DoE) framework to test variables: solvent polarity (dielectric constant ε = 20–40), temperature (50–90°C), and molar ratios (1:1.2–1:1.5).
  • Purify via recrystallization (ethanol:diethyl ether, 1:3) to achieve ≥90% yield. Validate purity with ion chromatography for chloride content .

Advanced: How to design experiments to assess its environmental fate and biotic interactions?

Methodological Answer:
Follow the INCHEMBIOL project framework :

  • Abiotic Studies:
    • Hydrolysis: Incubate in pH 4–9 buffers (25–50°C) and analyze degradation products via LC-MS/MS.
    • Sorption: Measure soil-water partition coefficients (Kd) using batch equilibrium tests (OECD Guideline 106).
  • Biotic Studies:
    • Microbial Degradation: Use OECD 301F respirometry to assess biodegradability under aerobic conditions.
    • Ecotoxicology: Conduct Daphnia magna acute toxicity tests (48h EC₅₀) and algal growth inhibition (72h IC₅₀) .

Advanced: How to resolve contradictions in reported stability data across studies?

Methodological Answer:
Address discrepancies through:

Controlled Replication: Standardize conditions (e.g., pH 7.0 ± 0.2, 25°C) using buffer systems from OECD guidelines .

Multi-Method Validation: Compare HPLC-UV, LC-MS, and ion chromatography results to rule out detection bias .

Stress Testing: Expose the compound to UV light (254 nm, 24h) and analyze degradation pathways via HRMS fragmentation patterns.

Statistical Analysis: Apply ANOVA to evaluate inter-laboratory variability (e.g., temperature fluctuations ±2°C) .

Basic: What safety protocols are critical during handling and disposal?

Methodological Answer:
Based on analogs like benzyl-heptadecyl-dimethylazanium chloride :

  • PPE: Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing.
  • Spill Management: Neutralize with activated carbon (5:1 w/w ratio) and dispose as hazardous waste (EPA Hazardous Waste Code D001).
  • First Aid: For skin contact, rinse with 0.1% acetic acid (15 mins), then seek medical evaluation .

Advanced: How to investigate its mechanism of action in biological systems?

Methodological Answer:
Adopt tiered testing from INCHEMBIOL :

Cellular Level:

  • Measure membrane disruption via hemolysis assays (5% sheep RBCs, 37°C, 1h).
  • Assess mitochondrial toxicity using MTT assay (IC₅₀ in HEK-293 cells).

Organism Level:

  • Conduct C. elegans locomotion assays to evaluate neurotoxicity.

Molecular Modeling:

  • Simulate ligand-receptor interactions (e.g., acetylcholine receptors) using AutoDock Vina (PDB ID: 2QC1) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[dimethyl(propyl)azaniumyl]ethyl-(2-methoxyethyl)-dimethylazanium;dichloride
Reactant of Route 2
Reactant of Route 2
2-[dimethyl(propyl)azaniumyl]ethyl-(2-methoxyethyl)-dimethylazanium;dichloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.